molecular formula C9H22Si2 B093493 2,3-Bis(trimethylsilyl)-1-propene CAS No. 17891-65-5

2,3-Bis(trimethylsilyl)-1-propene

Cat. No.: B093493
CAS No.: 17891-65-5
M. Wt: 186.44 g/mol
InChI Key: UNGXKSVOMSCMCE-UHFFFAOYSA-N
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Description

2,3-Bis(trimethylsilyl)-1-propene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a propene backbone. This compound is notable for its chemical stability and the unique properties imparted by the trimethylsilyl groups, which include increased volatility and reduced reactivity of the silicon-containing moiety. These properties make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trimethylsilyl)-1-propene typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the hydrosilylation of an alkyne with trimethylsilyl chloride using a platinum catalyst. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

    Solvent: Non-polar solvents like toluene or hexane

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trimethylsilyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can yield simpler silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Silanols and siloxanes

    Reduction: Simpler silanes

    Substitution: Halogenated silanes

Scientific Research Applications

2,3-Bis(trimethylsilyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Bis(trimethylsilyl)-1-propene involves the interaction of the trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The pathways involved often include:

    Protecting Group Chemistry: The trimethylsilyl groups protect hydroxyl or amino groups during multi-step synthesis.

    Catalysis: The compound can act as a ligand in catalytic processes, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(trimethylsilyl)buta-1,3-diene: Similar in structure but with a diene backbone.

    Trimethylsilylacetylene: Contains a single trimethylsilyl group attached to an acetylene moiety.

    Bis(trimethylsilyl)amine: Features two trimethylsilyl groups attached to an amine.

Uniqueness

2,3-Bis(trimethylsilyl)-1-propene is unique due to its propene backbone, which provides distinct reactivity compared to other trimethylsilyl-containing compounds. Its stability and versatility make it a valuable intermediate in various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

trimethyl(2-trimethylsilylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXKSVOMSCMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336236
Record name 2,3-Bis(trimethylsilyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17891-65-5
Record name 2,3-Bis(trimethylsilyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(trimethylsilyl)-1-propene
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